1-Benzyl-5-phenyl-5-(phenylsulfanyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-phenyl-5-(phenylsulfanyl)pyrrolidin-2-one is a complex organic compound featuring a pyrrolidinone core with benzyl, phenyl, and phenylsulfanyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-phenyl-5-(phenylsulfanyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-substituted piperidines can lead to the formation of pyrrolidin-2-ones through a domino process involving the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of laboratory synthesis techniques. These methods would focus on optimizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-phenyl-5-(phenylsulfanyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
1-Benzyl-5-phenyl-5-(phenylsulfanyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-phenyl-5-(phenylsulfanyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, depending on the functional groups present and their spatial orientation. The exact molecular targets and pathways are subject to ongoing research, but they likely involve binding to proteins or nucleic acids, influencing their function and activity .
Comparison with Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidinone core but lacks the benzyl and phenylsulfanyl substituents.
Pyrrolidine-2,5-diones: These compounds have additional carbonyl groups, altering their reactivity and biological activity.
Prolinol: A derivative of pyrrolidine with hydroxyl groups, used in different chemical and biological contexts.
Uniqueness: 1-Benzyl-5-phenyl-5-(phenylsulfanyl)pyrrolidin-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
647826-79-7 |
---|---|
Molecular Formula |
C23H21NOS |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
1-benzyl-5-phenyl-5-phenylsulfanylpyrrolidin-2-one |
InChI |
InChI=1S/C23H21NOS/c25-22-16-17-23(20-12-6-2-7-13-20,26-21-14-8-3-9-15-21)24(22)18-19-10-4-1-5-11-19/h1-15H,16-18H2 |
InChI Key |
OUESMSYSPHXHDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1=O)CC2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.